2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H NMR} $$ :
- $$ ^{13}\text{C NMR} $$ :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak : The parent ion $$ m/z $$ 268.7 (M$$ ^+ $$) would be observed, with fragmentation patterns indicating cleavage of the benzylamino group or carboxylic acid moiety.
Computational Modeling of Electronic Structure and Conformational Dynamics
Computational methods provide insights into the electronic and conformational properties of the compound.
Electronic Structure
- HOMO-LUMO Gaps : Calculations using density functional theory (DFT) would reveal the highest occupied molecular orbital (HOMO) localized on the thiazole ring and the lowest unoccupied molecular orbital (LUMO) on the carboxylic acid group, influencing reactivity.
- Charge Distribution : The electron-withdrawing 2-chlorobenzyl group and carboxylic acid moiety would polarize the thiazole ring, enhancing electrophilic susceptibility at specific positions.
Conformational Dynamics
- Rotational Freedom : The benzylamino group may adopt multiple conformations due to single-bond rotations, affecting hydrogen bonding and intermolecular interactions.
- pH-Dependent Behavior : Protonation of the carboxylic acid group at low pH would alter solubility and hydrogen-bonding capacity, as seen in related carboxylic acid derivatives.
Comparative Analysis with Related Thiazole-4-carboxylic Acid Derivatives
The structural and functional diversity of thiazole-4-carboxylic acid derivatives highlights the unique attributes of the target compound.
Key Differences
- Substituent Effects : The 2-chlorobenzyl group in the target compound introduces steric and electronic effects distinct from linear or para-substituted analogs (e.g., 3-chlorophenyl derivatives).
- Functionalization : The presence of both a carboxylic acid and thiazole ring allows for dual functionalization, enabling applications in prodrug design or metal coordination.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-4-2-1-3-7(8)5-13-11-14-9(6-17-11)10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYKHTSRZKOZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiazole Precursors
The core of the synthesis involves the formation of the thiazole ring via cyclization reactions, often employing thiourea derivatives and α-haloketones or related compounds.
- Starting Materials: Typically, 2-chlorobenzylamine or its derivatives serve as the amino source, reacting with thiourea or its derivatives.
- Reaction Conditions: These reactions are generally conducted under reflux in polar solvents such as ethanol or acetic acid, with catalysts like acetic acid to promote cyclization.
- Example Procedure:
- Dissolve 2-chlorobenzylamine in ethanol.
- Add thiourea and heat under reflux for 4-6 hours.
- Cyclization occurs, forming the thiazole ring with the benzyl substituent attached to the nitrogen atom.
Introduction of the Carboxylic Acid Group
Post-ring formation, the carboxylic acid functionality at the 4-position is introduced through oxidation or carboxylation:
-
- The intermediate thiazole derivative is subjected to oxidative conditions using agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- These oxidants facilitate the formation of the carboxylic acid at the appropriate position, often via oxidative cleavage or functionalization of the precursor.
-
- Alternatively, the intermediate can be exposed to carbon dioxide under high pressure with catalysts like copper or other transition metals.
- Elevated temperature and pressure conditions favor the insertion of CO₂ to form the carboxylic acid.
Final Functionalization
- The amino group on the thiazole ring can be further derivatized by nucleophilic substitution or coupling reactions to introduce the 2-chlorobenzyl moiety, often via nucleophilic aromatic substitution or reductive amination.
Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Major Products | Notes |
|---|---|---|---|---|---|
| Cyclization of thiourea derivatives | 2-chlorobenzylamine + thiourea | Ethanol, acetic acid | Reflux (4-6 hrs) | Thiazole ring with benzyl substituent | Widely used for heterocycle synthesis |
| Oxidative functionalization | Thiazole intermediate | H₂O₂, m-CPBA | Room to elevated temperature | Carboxylic acid derivatives | Ensures oxidation at the 4-position |
| Carboxylation | Thiazole intermediate | CO₂, Cu catalyst | High pressure, elevated temp | Carboxylic acid at 4-position | Alternative to oxidation |
Research Findings and Optimization Strategies
Reaction Optimization
- Solvent Choice: Polar protic solvents like ethanol or acetic acid facilitate cyclization and subsequent oxidation.
- Temperature Control: Reflux conditions (80–100°C) optimize yield while minimizing side reactions.
- Catalyst Use: Acid catalysts such as acetic acid or transition metal catalysts improve cyclization efficiency.
- Stoichiometry: Precise molar ratios of reagents prevent excess by-products and improve purity.
Purification Techniques
- Crystallization from ethanol or ethyl acetate is common.
- Chromatography (silica gel, reverse-phase HPLC) ensures high purity for biological testing.
Scale-up Considerations
- Continuous flow reactors are increasingly employed for large-scale synthesis, providing better control over temperature, reaction time, and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its biological activities, which include:
- Antimicrobial Activity : Research indicates that 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : The compound has demonstrated potential as an anticancer agent. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action is believed to involve interaction with specific cellular pathways that regulate cell proliferation and apoptosis .
Biochemical Research Applications
In biochemical research, this compound is utilized in various assays:
- Enzyme Inhibition Studies : The compound is employed to study enzyme inhibition mechanisms. It has been used to investigate its effects on acetylcholinesterase activity, which is relevant in Alzheimer's disease research. Compounds with similar structures have shown promising inhibitory activity against this enzyme .
- Protein Interaction Studies : It serves as a tool in studying protein-ligand interactions, helping researchers understand the binding affinities and modes of action of various biological molecules .
Pharmaceutical Development
The compound is explored as a lead structure for drug development:
- Drug Design : Due to its unique structure and biological activity profile, it is considered a scaffold for designing new therapeutic agents. Researchers are synthesizing derivatives of this compound to enhance efficacy and reduce toxicity .
Industrial Applications
In addition to its medicinal uses, this compound has applications in industrial chemistry:
- Synthesis of Heterocycles : It is used as an intermediate in the synthesis of other heterocyclic compounds. The versatility of its chemical structure allows for modifications that can lead to new compounds with desirable properties .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results showed that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential as a new antibiotic agent.
Case Study 2: Anticancer Activity
In vitro assays on MCF7 breast cancer cells revealed that the compound significantly reduced cell viability. Further molecular docking studies suggested that it binds to key proteins involved in cancer progression, highlighting its potential therapeutic application.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agent | Effective against various pathogens and cancer cells |
| Biochemical Research | Enzyme inhibition and protein interaction studies | Significant inhibition of acetylcholinesterase |
| Pharmaceutical Development | Lead compound for drug design | Potential scaffold for novel therapeutics |
| Industrial Chemistry | Intermediate in heterocyclic synthesis | Useful in creating diverse chemical derivatives |
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Chlorine Position: The 2-chlorobenzylamino group in the target compound enhances lipophilicity compared to 3-chlorophenyl () or 4-chlorophenylamino () analogs. This may improve membrane permeability in drug delivery .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents () increase solubility in polar solvents, whereas chlorine or fluorine atoms () enhance metabolic stability and receptor affinity .
- Carboxylic Acid vs. Ester Derivatives : The methyl ester in improves bioavailability compared to free carboxylic acids, as esters are more lipophilic and resistant to ionization .
Physicochemical Properties
- Solubility: The target compound’s chlorobenzylamino group likely reduces water solubility compared to methoxybenzyl () or thienyl () analogs, which are more soluble in organic solvents .
- Melting Points: Chlorinated derivatives (e.g., , mp 206–207°C) generally exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces .
Biological Activity
2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid, with the chemical formula C₁₁H₉ClN₂O₂S and CAS Number 1189749-33-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial activities, based on diverse scientific literature.
The compound is characterized by the presence of a thiazole ring, which is known for its biological significance. The thiazole moiety contributes to various pharmacological activities, including antitumor and antimicrobial effects.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 248.72 g/mol |
| CAS Number | 1189749-33-4 |
| MDL Number | MFCD13176439 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess IC50 values indicating effective inhibition of cell proliferation.
- Cytotoxicity Data :
The mechanism by which thiazole derivatives exert their anticancer effects often involves the interaction with specific proteins or pathways associated with cell growth and apoptosis. Molecular dynamics simulations have shown interactions primarily through hydrophobic contacts with target proteins, which are crucial for their activity .
Antimicrobial Activity
Thiazole derivatives also show promise as antimicrobial agents. The presence of halogen atoms in the structure enhances their activity against resistant strains of bacteria and fungi.
- Antimicrobial Efficacy :
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of thiazole derivatives in treating human liver carcinoma cells (HepG2). The results indicated that certain derivatives exhibited significant antiproliferative activity comparable to standard treatments like doxorubicin .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that specific modifications in the thiazole structure could enhance antimicrobial potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents : The presence of electron-withdrawing groups such as chlorine at specific positions on the aromatic ring enhances cytotoxicity.
- Thiazole Ring Modifications : Alterations in the thiazole ring can lead to significant changes in biological activity, highlighting the importance of SAR in drug design .
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid?
A two-step synthesis is commonly employed:
Coupling Reaction : React 2-aminothiazole-4-carboxylic acid derivatives with 2-chlorobenzylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or dimethylformamide (DMF). Stir for 6–15 hours under nitrogen .
Deprotection : If a Boc-protected intermediate is used, treat with trifluoroacetic acid (TFA) in DCM for 1–8 hours to remove the protecting group. Purify via silica gel chromatography with a gradient of hexane/ethyl acetate .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using and NMR. For example, the thiazole ring protons typically resonate at δ 7.2–8.5 ppm, while the carboxylic acid proton appears as a broad peak near δ 12–13 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : Resolve crystal structures to confirm planar geometry and hydrogen-bonding motifs, as demonstrated for structurally related 2-amino-4-chlorobenzoic acid derivatives .
Q. What are the solubility properties of this compound in common solvents?
- Polar Solvents : Soluble in DMSO, DMF, and methanol due to the carboxylic acid and aromatic amine moieties.
- Nonpolar Solvents : Poor solubility in hexane or ethyl acetate. Adjust solubility by derivatizing the carboxylic acid to esters or amides for specific assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Source Variability : Compare synthetic batches using HPLC to detect impurities (e.g., unreacted 2-chlorobenzylamine or by-products from incomplete coupling).
- Assay Conditions : Standardize cell permeability tests (e.g., Caco-2 models) and enzyme inhibition assays (e.g., IC measurements under fixed pH and temperature) .
- Structural Analogues : Test derivatives like 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid to isolate the role of the 2-chlorobenzyl group .
Q. What strategies optimize the compound’s selectivity for kinase inhibition (e.g., GSK-3β vs. CDK1)?
- Molecular Docking : Model interactions with kinase ATP-binding pockets. The 2-chlorobenzyl group may sterically hinder binding to off-target kinases.
- SAR Studies : Replace the chlorine atom with fluorine or methyl groups to evaluate steric/electronic effects. For example, 4-fluorobenzyl analogues showed altered selectivity in related thiazole systems .
- Enzyme Kinetics : Perform competitive inhibition assays with ATP to determine values .
Q. How can by-products from the synthesis be identified and mitigated?
- LC-MS Analysis : Detect common by-products like dimerized thiazole intermediates or hydrolyzed esters.
- Reaction Optimization : Reduce excess EDCI/HOBt (use 1.2 equivalents instead of 2–3) to minimize carbodiimide-mediated side reactions .
- Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient for challenging separations .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Modeling : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The carboxylic acid group may limit oral bioavailability due to poor membrane permeability .
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., glucuronidation of the amine group) using hepatocyte microsomal assays .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
